molecular formula C15H12ClN5 B14144833 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine

1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine

Cat. No.: B14144833
M. Wt: 297.74 g/mol
InChI Key: NTYDXVMONNGYDK-VCHYOVAHSA-N
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Description

1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine is a complex organic compound that features a phthalazine core substituted with a chlorinated hydrazone moiety

Preparation Methods

The synthesis of 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine typically involves the condensation of 1-chlorophthalazine with a hydrazone derivative. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using catalysts or advanced purification techniques.

Chemical Reactions Analysis

1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The chlorine atom in the phthalazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClN5

Molecular Weight

297.74 g/mol

IUPAC Name

4-chloro-N-[(E)-1-pyridin-3-ylethylideneamino]phthalazin-1-amine

InChI

InChI=1S/C15H12ClN5/c1-10(11-5-4-8-17-9-11)18-20-15-13-7-3-2-6-12(13)14(16)19-21-15/h2-9H,1H3,(H,20,21)/b18-10+

InChI Key

NTYDXVMONNGYDK-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CN=CC=C3

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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